5,6-Dihydrodibenzanthracene
Description
Structure
3D Structure
Properties
CAS No. |
153-34-4 |
|---|---|
Molecular Formula |
C22H16 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
12,13-dihydronaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C22H16/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,13-14H,10,12H2 |
InChI Key |
CGVKCCJKUPLUIW-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=CC=CC=C4C3=C2)C5=CC=CC=C51 |
Other CAS No. |
153-34-4 |
Synonyms |
5,6-dihydrodibenz(a,h)anthracene 5,6-dihydrodibenzanthracene |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5,6 Dihydrodibenzanthracene and Its Analogs
Direct Synthesis Approaches to 5,6-Dihydrodibenzanthracene
Direct methods to produce this compound primarily involve the reduction of the parent compound, dibenz[a,h]anthracene (B1670416). This approach targets the most reactive "K-region" double bond at the 5,6-position.
Catalytic Hydrogenation Methodologies
Catalytic hydrogenation is a principal method for the synthesis of dihydro-PAHs. While specific studies detailing the selective hydrogenation of dibenz[a,h]anthracene to its 5,6-dihydro derivative are specialized, the methodologies are well-established from studies on related PAHs like anthracene (B1667546). The process typically involves the stepwise addition of hydrogen across the aromatic rings, with the central ring often being the most reactive.
The choice of catalyst and reaction conditions is crucial for controlling the extent of hydrogenation. Common catalysts include transition metals such as nickel, platinum, and rhodium, often supported on materials like zeolite or alumina. mdpi.com For instance, the hydrogenation of anthracene has been studied using Fe-Co binary catalysts supported on zeolites (CaA and ZSM-5). mdpi.com In these studies, anthracene conversion reached up to 91% at 400°C and an initial hydrogen pressure of 6 MPa, yielding a mixture of dihydro- and tetrahydroanthracene. mdpi.com Another approach utilizes a Nickel supported on Hβ-zeolite catalyst in supercritical carbon dioxide (sc-CO₂), which can achieve 100% anthracene conversion at a lower temperature of 100°C. mdpi.com The sc-CO₂ medium enhances the solubility of hydrogen and the substrate, reducing mass transfer limitations and improving reaction rates. mdpi.com
These methodologies can be adapted for the selective hydrogenation of dibenz[a,h]anthracene, where milder conditions would be required to favor the reduction of the 5,6-bond while preserving the other aromatic rings.
Table 1: Catalytic Systems for Hydrogenation of Anthracene This table is based on data from studies on anthracene, a related polycyclic aromatic hydrocarbon.
Stereoselective Synthesis Strategies for Dihydro-PAHs
The biological activity of dihydro-PAHs is often highly dependent on their stereochemistry. Consequently, stereoselective synthesis is critical for producing specific enantiomers or diastereomers for study. The metabolism of dibenz[a,h]anthracene itself highlights this, as it is stereoselectively converted by liver enzymes into trans-dihydrodiols, with the R,R enantiomers being highly enriched. nih.gov
In synthetic chemistry, several strategies exist to achieve stereocontrol:
Sharpless Asymmetric Dihydroxylation: This powerful method allows for the enantioselective synthesis of vicinal diols from alkenes. nih.gov It uses osmium tetroxide as the catalyst in conjunction with a chiral quinine (B1679958) ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL in AD-mix-α and AD-mix-β, respectively). nih.govwikipedia.org By selecting the appropriate chiral auxiliary, one can control the facial selectivity of the dihydroxylation, yielding cis-diols with high enantiomeric excess. wikipedia.org This method is a cornerstone for creating chiral intermediates in the synthesis of complex natural products. nih.govmdpi.com
Synthesis of trans-Dihydrodiols: While enzymatic processes and Sharpless dihydroxylation produce cis-diols, trans-dihydrodiols are also significant metabolites. nih.gov Chemical synthesis of trans-dihydrodiols can be achieved through different routes. One established method involves the reduction of PAH-derived o-quinones with complex metal hydrides. acs.org Another approach is the Prévost reaction, which treats a dihydroarene with silver benzoate (B1203000) and iodine to introduce a trans-dibenzoate structure, followed by hydrolysis to yield the trans-diol. researchgate.net
Synthesis Pathways to 5,6-Epoxy-5,6-dihydrodibenzanthracene as a Key Intermediate
The 5,6-epoxide of dibenz[a,h]anthracene is a crucial intermediate, both in metabolic activation pathways and as a versatile handle for further chemical modification.
Epoxidation Reactions of Dibenzanthracene Precursors
The direct epoxidation of the dibenz[a,h]anthracene K-region (the 5,6-bond) is a common route to the corresponding 5,6-oxide. This transformation is typically accomplished using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. The reaction involves the transfer of an oxygen atom from the peroxy acid to the electron-rich double bond of the PAH, forming a three-membered epoxide ring. The mechanism is concerted, which generally results in syn-addition of the oxygen atom to the plane of the double bond.
Derivatization from Anthracene and Dibenzanthracene Scaffolds
Building the dibenzanthracene framework with pre-installed functionality is an alternative route to complex derivatives. Transition metal-catalyzed reactions have become powerful tools for constructing anthracene and dibenzanthracene scaffolds. beilstein-journals.orgfrontiersin.orgnih.gov For example, rhodium-catalyzed oxidative benzannulation reactions of N-adamantoyl-1-naphthylamines with internal alkynes can produce substituted anthracenes in good yields. nih.gov Similarly, palladium-catalyzed C-H activation protocols have been used to synthesize dibenz[a,j]anthracenes. acs.org This strategy involves sequential C-H olefination to create a diene, which then undergoes a [4+2] cycloaddition with an aryne, followed by aromatization to construct the final PAH skeleton. acs.org Such methods allow for the regioselective introduction of functional groups that can later be converted to an epoxide or other desired moieties.
Advanced Synthetic Techniques for Related Dihydrodibenzanthracene Derivatives
Modern organic synthesis offers a range of advanced techniques for the construction of complex and functionalized PAHs, including derivatives of dihydrodibenzanthracene. These methods provide greater efficiency and control compared to classical approaches.
Key advanced techniques include:
Palladium-Catalyzed C–H Activation/Olefination: This strategy enables the direct functionalization of C–H bonds, avoiding the need for pre-functionalized starting materials. A recent synthesis of dibenz[a,j]anthracenes utilized a sequential C–H olefination of a cycloalkene carboxylic acid to build a bilateral 1,3-diene structure. acs.org
Diels-Alder Cycloadditions: The Diels-Alder reaction is a powerful tool for ring formation. In the synthesis of dibenz[a,j]anthracenes, a key step involved the [4+2] cycloaddition of a synthesized diene with an in situ generated aryne (benzyne or naphthyne). acs.org This approach allows for the rapid construction of the polycyclic core.
Rhodium-Catalyzed Oxidative Annulation: Transition metals like rhodium can catalyze cascade reactions to build fused ring systems. The oxidative coupling of aryl-boronic acids with internal alkynes or the benzannulation of naphthylamines with alkynes are efficient methods for creating substituted anthracene scaffolds. beilstein-journals.orgnih.gov
Intramolecular Ring Closure: Oxidative intramolecular ring closure is another strategy used to fuse aromatic rings onto a porphyrin core, demonstrating a method to create extended π-systems. researchgate.net This concept of forming new rings via C-C bond formation on a pre-existing scaffold is broadly applicable in PAH synthesis.
Table 2: Advanced Synthetic Methodologies for PAH Scaffolds
Palladium-Catalyzed Intramolecular Cyclization Strategies for Dibenzanthracenes
The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) like dibenzanthracene often relies on powerful carbon-carbon bond-forming reactions. Among these, palladium-catalyzed intramolecular cyclization strategies have emerged as highly efficient methods for constructing the intricate fused-ring systems characteristic of these molecules. divyarasayan.orgresearchgate.net These methods offer advantages in terms of atom economy and the ability to construct multiple bonds in a single operation. divyarasayan.orgmdpi.com
One prominent strategy involves the palladium-catalyzed intramolecular C-H bond activation and functionalization. nih.govcnr.it This approach allows for the direct coupling of two C-H bonds or a C-H bond with a C-X (where X is a halide) bond on a suitably designed precursor molecule. For instance, a biaryl compound with appropriate tethering can undergo intramolecular dehydrogenative coupling to form the fused aromatic system. The general mechanism often involves the formation of a palladacycle intermediate, which directs the C-H activation at a specific site. cnr.itnih.gov Subsequent reductive elimination then forges the new C-C bond, completing the aromatic ring and regenerating the palladium catalyst. nih.gov
Another powerful technique is the palladium-catalyzed cycloisomerization of enynes. acs.org While not directly forming an aromatic ring in one step, this method can build the foundational carbocyclic framework which can be later aromatized. The reaction proceeds through the coordination of the palladium catalyst to the enyne system, followed by a series of steps including hydropalladation or carbopalladation, cyclization, and subsequent elimination or rearrangement to yield the cyclic product. acs.org
The table below summarizes key palladium-catalyzed strategies applicable to the synthesis of the dibenzanthracene core.
| Strategy | Description | Key Intermediates | Advantages |
| Intramolecular C-H/C-H Dehydrogenative Coupling | Direct coupling of two aryl C-H bonds on a precursor molecule. nih.gov | Palladacycle | High atom economy, avoids pre-functionalization. mdpi.com |
| Intramolecular Heck Reaction | Cyclization of an aryl halide onto a tethered alkene. | Organopalladium(II) species | Well-established, good functional group tolerance. |
| C-H Activation/C-O or C-N Cyclization | Formation of oxygen or nitrogen-containing dibenzanthracene analogs (dibenzoxanthenes, etc.). semanticscholar.org | Palladacycle | Access to heteroatom-containing PAH analogs. |
| Cycloisomerization of Enynes | Rearrangement of a linear enyne substrate to form a cyclic diene, a precursor to the aromatic system. acs.orgdntb.gov.ua | Palladium-hydride or -alkenyl species | Forms complex carbocyclic skeletons efficiently. acs.org |
These palladium-catalyzed methods provide versatile and powerful routes to the dibenzanthracene skeleton, allowing for the construction of the core structure of molecules like this compound. divyarasayan.orgnih.gov
Chemical Reactions of 5,6-Epoxy-5,6-dihydrodibenzanthracene with Water and Thiols
The K-region epoxides of polycyclic aromatic hydrocarbons, such as 5,6-Epoxy-5,6-dihydrodibenzanthracene, are key metabolites formed in biological systems. Their chemical reactivity, particularly with nucleophiles like water and thiols, is of significant interest. These reactions model the detoxification pathways and bioactivation mechanisms of PAHs.
The reaction of 5,6-Epoxy-5,6-dihydrodibenzanthracene with water leads to the formation of the corresponding trans-dihydrodiol, 5,6-Dihydro-5,6-dihydroxydibenzanthracene. nih.gov This reaction proceeds via the acid-catalyzed or uncatalyzed nucleophilic attack of water on one of the epoxide carbons, leading to the opening of the three-membered ring.
When 5,6-Epoxy-5,6-dihydrodibenzanthracene reacts with thiols, such as glutathione (B108866), a thioether conjugate is formed. nih.gov This reaction is often enzyme-catalyzed in biological systems but can also occur non-enzymatically. The sulfur atom of the thiol acts as the nucleophile, attacking the epoxide ring. The product formed with glutathione is identified as S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione. nih.gov This conjugation is a critical step in the detoxification and excretion of PAH metabolites.
The table below details the products of these nucleophilic addition reactions.
| Reactant | Nucleophile | Product | Reaction Type |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | Water (H₂O) | 5,6-Dihydro-5,6-dihydroxydibenzanthracene nih.gov | Hydrolysis / Diol Formation |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | Thiols (e.g., Glutathione) | S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione nih.gov | Thioether Conjugation |
Stereochemical Considerations in Synthetic Route Design
Stereochemistry is a critical aspect in the design of synthetic routes for complex molecules like this compound and its analogs, especially when chiral centers are present or introduced. rijournals.com The spatial arrangement of atoms can profoundly influence the molecule's properties. Achieving control over stereochemistry is a central goal in modern organic synthesis. rijournals.com
Two primary strategies are employed to control the stereochemical outcome of a reaction:
Substrate Stereochemical Control : This strategy relies on the existing stereochemistry within the starting material to influence the formation of new stereocenters. youtube.com In the context of synthesizing a substituted this compound derivative, a chiral center already present in a precursor molecule could direct the approach of a reagent to one face of the molecule over the other, leading to a specific stereoisomer of the product. youtube.com
Auxiliary Stereochemical Control : This method involves temporarily attaching a chiral auxiliary to the starting material. youtube.com This auxiliary group directs the stereochemical course of a subsequent reaction and is then removed once it has served its purpose. For example, a chiral auxiliary could be used to direct a cyclization reaction to form one enantiomer of a dibenzanthracene precursor with high selectivity. youtube.com
In the synthesis of non-planar, conformationally restricted molecules like this compound, controlling the relative stereochemistry (diastereoselectivity) of substituents on the dihydro portion of the molecule is crucial. For instance, in the formation of the 5,6-dihydrodiol from the corresponding epoxide, the reaction typically proceeds with anti-addition, resulting in a specific trans-stereochemistry of the hydroxyl groups. Synthetic strategies must be designed to anticipate and control such outcomes. The use of chiral catalysts in asymmetric synthesis represents another advanced approach to establish specific stereocenters with high enantiomeric excess. rijournals.com
Advanced Spectroscopic Characterization Methodologies in 5,6 Dihydrodibenzanthracene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5,6-Dihydrodibenz[a,h]anthracene in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.
In the ¹H NMR spectrum of 5,6-Dihydrodibenz[a,h]anthracene, the most distinguishing feature compared to its fully aromatic parent, dibenz[a,h]anthracene (B1670416), is the appearance of signals in the aliphatic region. The protons attached to the saturated carbons at the 5- and 6-positions are expected to appear as multiplets in the upfield region of the spectrum, typically between 2.5 and 4.5 ppm. This is a significant shift from the aromatic proton region (typically 7.0-9.5 ppm) where all protons of dibenz[a,h]anthracene resonate chemicalbook.com. The remaining fourteen protons are attached to the aromatic rings and would exhibit complex splitting patterns in the downfield region, characteristic of condensed polycyclic systems.
The ¹³C NMR spectrum provides complementary information. It would show distinct signals for the saturated sp³-hybridized carbons at the C5 and C6 positions, expected to resonate in the upfield region (e.g., 20-50 ppm). This contrasts with the sp²-hybridized carbons of the aromatic rings, which would appear significantly downfield (typically 120-150 ppm). The symmetry of the molecule influences the number of unique carbon signals observed. By employing advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), chemists can definitively assign each proton signal to its corresponding carbon, confirming the complete molecular framework.
| Technique | Expected Chemical Shift (δ) Range | Corresponding Nuclei |
|---|---|---|
| ¹H NMR | ~2.5 - 4.5 ppm | Aliphatic protons at C5, C6 |
| ¹H NMR | ~7.0 - 9.5 ppm | Aromatic protons |
| ¹³C NMR | ~20 - 50 ppm | Saturated carbons at C5, C6 |
| ¹³C NMR | ~120 - 150 ppm | Aromatic carbons |
Mass Spectrometry (MS) for Molecular Identification and Metabolite Profiling
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of 5,6-Dihydrodibenz[a,h]anthracene and to study its fragmentation patterns. In electron ionization (EI) MS, the molecule is expected to show a prominent molecular ion peak (M⁺˙) corresponding to its exact mass. For C₂₂H₁₆, the molecular weight is approximately 280.37 g/mol .
The fragmentation pattern in the mass spectrum provides structural confirmation. A characteristic fragmentation pathway for 5,6-Dihydrodibenz[a,h]anthracene would be the loss of two hydrogen atoms (H₂) to form the highly stable, fully aromatic dibenz[a,h]anthracene radical cation, which has a mass-to-charge ratio (m/z) of 278. This [M-2]⁺˙ peak is often very intense. Further fragmentation would mirror that of dibenz[a,h]anthracene itself, involving the sequential loss of C₂H₂ units or the formation of other stable polycyclic ions libretexts.org.
Furthermore, advanced MS techniques, particularly when coupled with liquid chromatography (LC-MS), are crucial for metabolite profiling. For instance, studies on the parent compound, dibenz[a,h]anthracene, show that it can be metabolized by organisms into various hydroxylated and dihydrodiol derivatives nih.gov. Similar metabolic pathways are anticipated for 5,6-Dihydrodibenz[a,h]anthracene. LC-MS enables the separation of these metabolites from a complex biological matrix, and high-resolution mass spectrometry allows for their identification based on their accurate mass, providing insights into the biochemical fate of the compound.
| m/z Value | Proposed Fragment | Significance |
|---|---|---|
| 280 | [C₂₂H₁₆]⁺˙ | Molecular Ion (M⁺˙) |
| 278 | [C₂₂H₁₄]⁺˙ | Loss of H₂, formation of aromatic dibenz[a,h]anthracene ion |
| 252 | [C₂₀H₁₂]⁺˙ | Loss of C₂H₂ from the [M-2]⁺˙ fragment |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within 5,6-Dihydrodibenz[a,h]anthracene. The spectra are characteristically different from that of fully aromatic PAHs due to the presence of the dihydro functionality.
The IR spectrum of 5,6-Dihydrodibenz[a,h]anthracene would display distinct C-H stretching vibrations corresponding to both its aliphatic and aromatic components.
Aliphatic C-H stretches: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, indicative of the sp³ C-H bonds at the 5- and 6-positions.
Aromatic C-H stretches: Weaker, sharp bands would appear above 3000 cm⁻¹, characteristic of sp² C-H bonds on the aromatic rings.
Aromatic C=C stretches: A series of medium to strong absorptions between 1400 and 1650 cm⁻¹ would be present, corresponding to the carbon-carbon double bond stretching within the fused aromatic system.
C-H bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region provide information about the substitution pattern on the aromatic rings.
Raman spectroscopy offers complementary data. As a non-polar molecule, the symmetric vibrations of the carbon skeleton in 5,6-Dihydrodibenz[a,h]anthracene are often strong in the Raman spectrum, whereas they may be weak in the IR. The aromatic ring breathing modes are particularly prominent. The combination of IR and Raman spectroscopy provides a comprehensive fingerprint of the molecule's vibrational modes.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Aromatic System Probing
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is used to investigate the electronic transitions within the π-conjugated system of the molecule. The electronic properties of 5,6-Dihydrodibenz[a,h]anthracene are significantly different from its parent compound.
The saturation at the 5,6-positions interrupts the full π-conjugation across the five rings. Consequently, the UV-Vis absorption spectrum of 5,6-Dihydrodibenz[a,h]anthracene is expected to be blue-shifted (hypsochromic shift) compared to dibenz[a,h]anthracene. The latter exhibits a complex absorption spectrum with maxima extending to longer wavelengths due to its extensive delocalized π-electron system aatbio.comresearchgate.net. The spectrum of the dihydro- derivative would more closely resemble a smaller conjugated system, such as a substituted chrysene (B1668918) or benz[a]anthracene molecule. The spectrum would still show the characteristic fine vibronic structure typical of rigid polycyclic aromatic compounds.
Similarly, the fluorescence emission spectrum is also expected to be blue-shifted. Upon excitation with UV light, the molecule will emit light at a longer wavelength (a phenomenon known as Stokes shift), and the emission maximum will be at a shorter wavelength than that of dibenz[a,h]anthracene. The shape and intensity of the fluorescence spectrum provide further information about the electronic structure and rigidity of the molecule in its excited state mdpi.comomlc.org.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for 5,6-Dihydrodibenz[a,h]anthracene by determining the precise arrangement of atoms in the solid state. A detailed X-ray structural analysis has been performed on this compound, yielding critical data on its molecular and crystal structure.
The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with four molecules per unit cell. The analysis revealed that the molecule is non-planar. The hydrogenation at the 5,6-positions introduces a significant twist into the polycyclic system. One of the end aromatic rings is twisted from the central ring by approximately 21 degrees, a stark contrast to the nearly planar conformation of the fully aromatic end mdpi.com. This distortion is a direct consequence of accommodating the sp³-hybridized carbon atoms in the "K-region" of the parent PAH. The detailed bond lengths and angles obtained from crystallography confirm the locations of the double bonds within the aromatic portion and the single bonds in the dihydro part of the molecule, providing an unambiguous confirmation of its structure.
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₂H₁₆ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.465 (3) |
| b (Å) | 15.082 (4) |
| c (Å) | 11.616 (3) |
| Z (Molecules/unit cell) | 4 |
Theoretical and Computational Investigations of 5,6 Dihydrodibenzanthracene
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions
No specific Density Functional Theory (DFT) studies on 5,6-Dihydrodibenzanthracene are available in the public domain. DFT calculations are a powerful tool for understanding the electronic properties of molecules. For this compound, such a study would typically involve:
Geometry Optimization: Determining the most stable three-dimensional structure.
Frontier Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential to identify electron-rich and electron-poor regions, which are crucial for predicting sites of electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Calculating properties like electronegativity, chemical hardness, and softness to provide a quantitative measure of the molecule's reactivity.
Without dedicated research, any values for these properties would be purely theoretical and not based on published findings.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no evidence of molecular dynamics (MD) simulations having been performed on this compound. MD simulations are used to study the dynamic behavior of molecules over time. For this compound, MD could be used to:
Explore Conformational Space: The partially saturated central ring introduces flexibility compared to its fully aromatic parent. MD simulations would reveal the accessible conformations and the energy barriers between them.
Analyze Intermolecular Interactions: Simulations could model how molecules of this compound interact with each other in a condensed phase or with solvent molecules, providing insight into its physical properties like solubility and melting point.
Computational Modeling of Reaction Mechanisms and Transition States
The computational modeling of reaction mechanisms involving this compound has not been a subject of published research. This type of investigation would focus on:
Mapping Reaction Pathways: For potential reactions, such as oxidation or further hydrogenation, computational models can identify the most likely pathways.
Identifying Transition States: These calculations locate the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
This information is crucial for understanding the chemical behavior and potential metabolic fate of the compound, but specific data is currently lacking.
Structure-Activity Relationship (SAR) Studies through Computational Approaches
No computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies featuring this compound were found. SAR studies are essential in fields like toxicology and drug discovery to correlate a molecule's structure with its biological activity. A computational SAR study would require:
A dataset of structurally related compounds with measured biological activity (e.g., toxicity, carcinogenicity).
Calculation of molecular descriptors (e.g., electronic, steric, and hydrophobic properties).
Development of a statistical model linking the descriptors to the activity.
Given that this compound is not a widely studied compound in biological assays, the necessary data to build such a model does not appear to exist.
Cheminformatics and Database Analysis for Compound Characterization and Prediction
While basic information for the parent compound, Dibenz[a,h]anthracene (B1670416), is available in databases like PubChem and the NIST Chemistry WebBook, detailed cheminformatics analysis and property prediction for this compound are limited. A comprehensive analysis would involve:
Database Mining: Searching large chemical databases for known properties, spectra, and biological data, which are currently sparse for this specific molecule.
Property Prediction: Using computational algorithms based on its structure to predict properties like boiling point, solubility, and potential toxicity. While prediction tools exist, their output for this compound has not been validated or published in a research context.
Metabolic and Biotransformation Pathways of 5,6 Dihydrodibenzanthracene
In Vitro Metabolic Studies Utilizing Biological Systems (e.g., Rat-Liver Homogenates)
In vitro studies using rat-liver homogenates have been instrumental in elucidating the metabolic fate of dibenz[a,h]anthracene (B1670416) and its derivatives. These systems contain the necessary microsomal and soluble enzymes to simulate the metabolic processes that occur in the liver. When dibenz[a,h]anthracene is incubated with rat-liver homogenates, it undergoes hydroxylation to produce several products. nih.govnih.gov
Identification of Hydroxylated Metabolites (e.g., 5-hydroxydibenzanthracene, 5,6-dihydro-5,6-dihydroxydibenzanthracene)
Research has identified several hydroxylated metabolites formed during the in vitro metabolism of dibenz[a,h]anthracene. These include 3- and 4-hydroxydibenzanthracene, 1,2-dihydro-1,2-dihydroxydibenzanthracene, 3,4-dihydro-3,4-dihydroxydibenzanthracene, and notably, 5,6-dihydro-5,6-dihydroxydibenzanthracene. nih.govnih.gov The formation of these dihydrodiols is a critical step in the metabolic pathway of PAHs. Furthermore, the direct metabolic conversion of 5,6-Epoxy-5,6-dihydrodibenzanthracene by rat-liver homogenates also yields 5-hydroxydibenzanthracene and 5,6-dihydro-5,6-dihydroxydibenzanthracene. nih.govnih.gov
Formation of Epoxy-Dihydro Metabolites (e.g., 5,6-epoxy-5,6-dihydrodibenzanthracene)
The initial step in the metabolism of many PAHs, including the parent compound dibenz[a,h]anthracene, often involves the formation of an epoxide. The synthesis and metabolic conversion of 5,6-epoxy-5,6-dihydrodibenzanthracene have been described in studies using rat-liver homogenates. nih.govnih.gov This reactive epoxide intermediate can then be converted into other metabolites, such as phenols and dihydrodiols. nih.govnih.gov
Enzymatic Biotransformation Mechanisms
The biotransformation of xenobiotics like 5,6-Dihydrodibenzanthracene is broadly categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility for excretion. youtube.comyoutube.com
Role of Cytochrome P450 Enzymes in Dihydrodiol Formation
Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins that play a crucial role in the Phase I metabolism of a vast number of foreign compounds. youtube.comnih.govnih.gov These enzymes, particularly the CYP1 family (including CYP1A1, CYP1A2, and CYP1B1), are pivotal in the activation and metabolism of PAHs. nih.gov CYPs catalyze the oxidation of PAHs, leading to the formation of reactive intermediates like epoxides. nih.gov These epoxides can then be hydrated by epoxide hydrolase to form dihydrodiols. nih.gov Studies on the related compound benz[a]anthracene have shown that the formation of dihydrodiol metabolites is blocked by general cytochrome P450 inhibitors, confirming the essential role of these enzymes in this metabolic step. nih.gov
Conjugation Reactions (e.g., Glutathione (B108866) Conjugate Formation)
Following Phase I metabolism, the resulting metabolites can undergo Phase II conjugation reactions. youtube.com One of the most important conjugation pathways is the reaction with glutathione (GSH), which can be catalyzed by glutathione S-transferases (GSTs) or occur non-enzymatically. mdpi.comencyclopedia.pub This process renders the compound more polar and water-soluble, facilitating its excretion from the body. mdpi.comencyclopedia.pub In studies with rat-liver homogenates, both dibenz[a,h]anthracene and its metabolite 5,6-epoxy-5,6-dihydrodibenzanthracene were found to yield a glutathione conjugate, identified as S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione. nih.govnih.gov The formation of glutathione conjugates is a key detoxification pathway for reactive electrophilic metabolites of PAHs. mdpi.comnih.gov
Comparative Metabolic Studies with Related Polycyclic Aromatic Hydrocarbons
The metabolic pathways of dibenz[a,h]anthracene and its derivatives show similarities to other PAHs, such as benz[a]anthracene. Both compounds are hydroxylated by rat-liver homogenates to form phenols and dihydrodihydroxy compounds. nih.govnih.govoipub.com For instance, benz[a]anthracene is metabolized to various dihydrodiols, including the 5,6-dihydrodiol, 8,9-dihydrodiol, and 10,11-dihydrodiol. nih.gov Similar to dibenz[a,h]anthracene, the metabolism of benz[a]anthracene also produces glutathione conjugates. nih.govnih.govnih.gov
However, the specific positions of metabolic action can differ between PAHs. While dibenz[a,h]anthracene is metabolized at the 1,2-, 3,4-, and 5,6-positions, there is no evidence of metabolic action at the 7- and 14-positions. nih.govnih.gov In contrast, benz[a]anthracene also shows metabolic activity at the 7- and 12-positions. nih.govnih.govoipub.com These differences highlight the influence of the specific molecular structure of a PAH on its metabolic fate. Competitive inhibition for the same metabolizing enzymes, such as CYP1A1, can occur when organisms are exposed to mixtures of PAHs, potentially altering the internal dosimetry and toxicity of the individual compounds. mdpi.com
Data Tables
Table 1: Metabolites of Dibenz[a,h]anthracene Identified in Rat-Liver Homogenate Studies
| Parent Compound | Metabolite | Reference |
| Dibenz[a,h]anthracene | 3-hydroxydibenzanthracene | nih.govnih.gov |
| Dibenz[a,h]anthracene | 4-hydroxydibenzanthracene | nih.govnih.gov |
| Dibenz[a,h]anthracene | 1,2-dihydro-1,2-dihydroxydibenzanthracene | nih.govnih.gov |
| Dibenz[a,h]anthracene | 3,4-dihydro-3,4-dihydroxydibenzanthracene | nih.govnih.gov |
| Dibenz[a,h]anthracene | 5,6-dihydro-5,6-dihydroxydibenzanthracene | nih.govnih.gov |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | 5-hydroxydibenzanthracene | nih.govnih.gov |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | 5,6-dihydro-5,6-dihydroxydibenzanthracene | nih.govnih.gov |
| Dibenz[a,h]anthracene & 5,6-Epoxy-5,6-dihydrodibenzanthracene | S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione | nih.govnih.gov |
Molecular Interactions of 5,6 Dihydrodibenzanthracene in Biological and Chemical Systems
Intercalation Mechanisms with Nucleic Acids (DNA/RNA) and Adduct Formation Research
The interaction of polycyclic aromatic hydrocarbons (PAHs) and their derivatives with nucleic acids is a critical area of research. These interactions primarily occur through two mechanisms: non-covalent intercalation and covalent adduct formation. While direct intercalation studies on 5,6-Dihydrodibenzanthracene are not extensively detailed, the behavior of analogous PAHs involves the insertion of their planar aromatic ring systems between the base pairs of DNA and RNA. This process can disrupt the normal structure and function of the nucleic acids.
Covalent binding, or adduct formation, represents a more permanent modification of nucleic acids. Research on derivatives of the closely related dibenz[a,h]anthracene (B1670416) shows that metabolic activation can lead to reactive intermediates, such as epoxides, that form covalent bonds with DNA bases. For instance, studies on dibenz[a,j]anthracene (B1218775) have demonstrated the formation of multiple covalent DNA adducts in mouse epidermis following topical application. These adducts primarily involve the bay-region diol epoxides of the PAH reacting with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) residues. A K-region 5,6-oxide-dAdo adduct has also been tentatively identified. Similarly, research on 7,12-dimethylbenz[a]anthracene (B13559) 5,6-oxide, an analogue, revealed covalent binding predominantly to guanine (B1146940) bases in Poly(G) nucleic acid structures. Mass spectral analysis confirmed that the covalent linkage results in products such as a hydroxydihydro derivative of the dimethylbenzanthracene bound to guanine.
Table 1: Summary of Adduct Formation by Dibenzanthracene Derivatives with Nucleic Acid Bases
| PAH Derivative | Nucleic Acid Base | Type of Adduct | Key Findings |
|---|---|---|---|
| Dibenz[a,j]anthracene | Deoxyguanosine (dGuo) | Bay-region diol epoxide adduct | Major adduct formed in mouse epidermis. |
| Dibenz[a,j]anthracene | Deoxyadenosine (dAdo) | Bay-region diol epoxide adduct | Substantial amounts detected alongside dGuo adducts. |
| Dibenz[a,j]anthracene | Deoxyadenosine (dAdo) | K-region 5,6-oxide adduct | Tentatively identified via cochromatography. |
| 7,12-dimethylbenz[a]anthracene 5,6-oxide | Guanine (in Poly(G)) | Hydroxydihydro-PAH-guanine | Confirmed by mass spectral analysis. nih.gov |
Interactions with Proteins and Enzymes
The interaction of this compound with proteins is largely governed by non-covalent forces, including hydrophobic interactions and π-stacking. These interactions are fundamental to understanding its biological activity, such as the activation of specific receptor pathways.
Computational Docking and Binding Affinity Predictions
While specific computational docking studies for this compound are not widely published, research on a broad class of polycyclic aromatic compounds (PACs) provides significant insights. Molecular docking simulations are computational techniques used to predict the binding affinity and orientation of a ligand within the active site of a protein. For PACs, these studies often focus on targets like the aryl hydrocarbon receptor (AhR), a key protein involved in mediating the toxic effects of such compounds.
A study investigating the rat aryl hydrocarbon receptor (rAhR) activities of 90 different PACs used homology modeling and molecular dynamics simulations to determine binding energies. The binding energies for various PACs with the rAhR were found to range from -7.37 to -26.39 kcal/mol. nih.gov These values indicate the stability of the protein-ligand complex, with more negative values suggesting stronger binding. Such computational approaches are crucial for screening large numbers of molecules and predicting their potential biological interactions. nih.govijpbp.com
Analysis of Protein-Ligand and Protein-Protein Interactions
The stability of a protein-ligand complex depends on a network of non-covalent interactions. nih.gov For PACs binding to receptors like the rAhR, these interactions involve specific amino acid residues within the protein's binding pocket. nih.gov Analysis of the rAhR complexes with various PACs identified key amino acid residues that contribute significantly to the binding energy (defined as contributions less than -1 kcal/mol). nih.gov
For derivatives of benz[a]anthracene, a compound structurally related to this compound, the residue Pro295 was identified as providing an important energetic contribution to binding. nih.gov The interactions are typically hydrophobic and involve π-π stacking between the aromatic system of the ligand and aromatic residues of the protein. Understanding these specific contacts is essential for structure-based drug design and for explaining the structure-activity relationships of these compounds. nih.gov The study of protein-protein interactions (PPIs), often investigated using mass spectrometry-based techniques, provides a broader context for how ligand binding might influence cellular signaling networks, though specific data on how this compound affects PPIs is limited. nih.govembopress.org
Table 2: Predicted Binding Energies and Key Amino Acid Residue Contributions for PACs with the Rat Aryl Hydrocarbon Receptor (rAhR)
| Compound Class | Binding Energy Range (kcal/mol) | Key Interacting Residue Example | Energy Contribution (kcal/mol) |
|---|---|---|---|
| Oxygenated PAHs (O-PAHs) | -7.37 to -26.39 | Pro295 | < -1.0 |
| Sulfur-containing PAHs (S-PAH) | -7.37 to -26.39 | Pro295 | < -1.0 |
| Brominated PAHs (Br-PAHs) | -7.37 to -26.39 | Pro295 | < -1.0 |
| Benz[a]anthracene derivatives | -7.37 to -26.39 | Pro295 | < -1.0 |
Data derived from a broad study on polycyclic aromatic compounds (PACs). nih.gov
Supramolecular Interactions and Self-Assembly Studies
Polycyclic aromatic hydrocarbons are known for their ability to form ordered structures through self-assembly, driven by non-covalent interactions. nih.gov The planar and electron-rich nature of the aromatic rings in molecules like this compound facilitates favorable π-facial interactions. nih.gov These π-π stacking interactions, along with van der Waals forces, are the primary drivers for the formation of supramolecular assemblies. researchgate.netepa.gov
Studies on related acene derivatives, such as those of anthracene (B1667546) and tetracene, have shown that these molecules can self-assemble in organic solvents to form nano-fibers. researchgate.netepa.gov This process creates a three-dimensional network that can lead to the gelation of the solvent. researchgate.netepa.gov The efficiency of this self-assembly and the morphology of the resulting structures are influenced by the specific structure of the PAH and the presence of any peripheral substituents. nih.gov For instance, adding alkyl chains to the edge of a PAH can improve solubility and create insulating layers between supramolecular columns, strengthening the π-interactions within a column. nih.gov
Surface Interactions and Nanomechanical Characterization in Bio-Sensors
The inherent properties of PAHs, such as their structural rigidity and conjugated electronic systems, make them suitable components for various material applications, including biosensors. mdpi.com The interaction of this compound with surfaces is primarily governed by hydrophobic and π-π stacking interactions. These same forces are exploited in the design of sensors for detecting PAHs.
Nanomaterials like carbon nanotubes and magnetic nanocomposites are used as sorbents for PAHs, leveraging these non-covalent interactions for extraction and detection. nih.gov Furthermore, the rigid structure of PAHs allows them to be used as molecular spacers or scaffolds in sensing systems, such as those based on Förster resonance energy transfer (FRET). mdpi.com In this context, the PAH unit provides a stable and defined structure to maintain a precise distance between other functional components of the sensor. mdpi.com While specific nanomechanical characterization of this compound is not available, the inherent rigidity of its polycyclic structure is a key feature for these applications.
Solvent Effects on Molecular Interactions and Material Compatibility
The molecular interactions of this compound are significantly influenced by the surrounding solvent. As a nonpolar and lipophilic molecule, it exhibits poor solubility in water but better solubility in organic solvents. wikipedia.org The choice of solvent can modulate the strength of intermolecular interactions, such as π-π stacking, which are crucial for processes like self-assembly.
In polar, competitive solvents, the hydrophobic effect becomes a major driving force, promoting the aggregation of nonpolar molecules like PAHs to minimize their contact with the solvent. Conversely, in nonpolar solvents, the intrinsic van der Waals and π-stacking interactions between the PAH molecules themselves become more dominant. The compatibility of this compound with other materials is also a function of these interactions. It will preferentially interact with and dissolve in nonpolar materials and polymers. Understanding these solvent effects is critical for controlling the assembly of PAH-based materials and for predicting their environmental fate and distribution. nih.gov
Environmental Occurrence, Distribution, and Fate Research of 5,6 Dihydrodibenzanthracene
Anthropogenic and Natural Sources of Environmental Release
Direct environmental release of 5,6-Dihydrodibenzanthracene is not well-documented. Instead, its presence in the environment is primarily considered a result of the biotransformation of Dibenz[a,h]anthracene (B1670416). Therefore, the sources of this compound are indirectly the sources of its parent compound.
Anthropogenic Sources: The primary anthropogenic sources of Dibenz[a,h]anthracene, and consequently of its metabolic derivatives, stem from the incomplete combustion of organic materials. These sources are widespread and include:
Industrial Processes: Activities such as coal coking, coal tar distillation, and operations in the steel industry are significant contributors. tpsgc-pwgsc.gc.cawikipedia.org The use of creosote as a wood preservative also releases PAHs into the environment. tpsgc-pwgsc.gc.ca
Fossil Fuel Combustion: Emissions from vehicle exhaust are a major source of PAHs in urban environments. wikipedia.org
Waste Incineration: The burning of municipal and industrial waste can release a complex mixture of PAHs.
Domestic Activities: High-temperature cooking methods like grilling, frying, and roasting, as well as the smoking of cigarettes, contribute to localized PAH emissions. wikipedia.org
Natural Sources: Natural events also contribute to the environmental load of PAHs:
Forest and Prairie Fires: The natural combustion of biomass during wildfires releases significant quantities of PAHs into the atmosphere. tpsgc-pwgsc.gc.ca
Volcanic Eruptions: Volcanic activity can also be a natural source of these compounds.
It is important to note that while these are the sources of the parent compound, the formation of this compound occurs subsequently in the environment through metabolic processes.
Environmental Sampling and Advanced Analytical Methodologies for Detection
The detection of this compound in environmental matrices presents a challenge due to its likely low concentrations and its existence as a metabolite among a complex mixture of other PAHs. Advanced analytical techniques are necessary for its identification and quantification.
Environmental Sampling:
Air: High-volume air samplers are used to collect particulate matter on filters, which can then be analyzed for PAHs and their derivatives.
Water: Water samples are typically collected and then subjected to liquid-liquid extraction or solid-phase extraction to concentrate the analytes.
Soil and Sediment: Soil and sediment samples are collected and undergo extraction procedures, often using techniques like Soxhlet extraction, to isolate the organic compounds.
Analytical Methodologies: The analysis of complex PAH mixtures, including potential metabolites like this compound, generally involves a combination of chromatographic separation and sensitive detection methods.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile organic compounds and providing definitive identification based on their mass spectra. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or ultraviolet (UV) detectors, is another widely used method for the analysis of PAHs. nih.gov Fluorescence detection is particularly sensitive for many PAHs.
The table below summarizes the key analytical techniques used for PAH analysis, which would be applicable to the detection of this compound.
| Analytical Technique | Principle | Application in Environmental Analysis |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their boiling points and retention times, followed by mass-based detection and identification. | Widely used for the analysis of PAHs in air, water, and soil samples, providing high selectivity and sensitivity. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase, with detection often by UV or fluorescence. | Effective for the analysis of less volatile PAHs and can be highly sensitive, especially with fluorescence detection. nih.gov |
Transport and Distribution in Environmental Compartments (Air, Water, Soil, Biota)
The transport and distribution of this compound in the environment are governed by the physicochemical properties of its parent compound, Dibenz[a,h]anthracene, which has low water solubility and volatility. wikipedia.org
Air: Dibenz[a,h]anthracene is predominantly found adsorbed to particulate matter in the atmosphere. wikipedia.org This allows for long-range atmospheric transport.
Water: Due to its low solubility, Dibenz[a,h]anthracene concentrations in the dissolved phase of water are generally low. It tends to partition to suspended organic matter and sediments.
Soil and Sediment: Soil and sediment are major sinks for high molecular weight PAHs like Dibenz[a,h]anthracene. researchgate.net It binds strongly to organic matter in these compartments, leading to its persistence.
Biota: The lipophilic nature of Dibenz[a,h]anthracene means it can be taken up by organisms. Once absorbed, it can be metabolized to form derivatives such as this compound. researchgate.net
Environmental Persistence and Bioaccumulation Studies in Ecosystems
The persistence and bioaccumulation of this compound are closely tied to the characteristics of its precursor, Dibenz[a,h]anthracene.
Persistence: Dibenz[a,h]anthracene is known for its environmental persistence due to its stable aromatic structure. It is resistant to abiotic degradation and has a slow rate of microbial degradation. Its strong adsorption to soil and sediment further reduces its bioavailability for degradation. researchgate.net As a metabolite, the persistence of this compound would depend on its own susceptibility to further degradation.
Bioaccumulation: Dibenz[a,h]anthracene has a high potential for bioaccumulation in organisms due to its lipophilicity. researchgate.net It can accumulate in the fatty tissues of aquatic and terrestrial organisms. The formation of this compound is a result of metabolic processes within these organisms as they attempt to detoxify and excrete the parent compound. researchgate.net The extent to which the dihydro-derivative itself bioaccumulates is not well-studied but is an important area for future research.
Photodegradation and Other Environmental Transformation Processes
Photodegradation: PAHs adsorbed on surfaces or in the dissolved phase can undergo photodegradation when exposed to sunlight. This process can lead to the formation of various oxygenated products. While specific studies on the photodegradation of this compound are scarce, research on other PAHs suggests that this could be a potential transformation pathway. nih.gov
Biotransformation: The most significant transformation process leading to the formation of this compound is biotransformation. In organisms, Dibenz[a,h]anthracene is metabolized by enzyme systems, such as cytochrome P450 monooxygenases, to form various hydroxylated and dihydrodiol derivatives. Specifically, rat liver homogenates have been shown to metabolize Dibenz[a,h]anthracene to products including 5,6-dihydro-5,6-dihydroxydibenzanthracene. epa.gov This metabolic pathway is a key detoxification mechanism in many organisms.
The table below outlines the primary transformation processes for Dibenz[a,h]anthracene, which are relevant to the formation and fate of this compound.
| Transformation Process | Description | Relevance to this compound |
| Biotransformation | Enzymatic conversion of a compound within an organism. | The primary pathway for the formation of 5,6-dihydroxylated derivatives of Dibenz[a,h]anthracene. epa.gov |
| Photodegradation | Degradation of a compound by light, particularly UV radiation. | A potential degradation pathway for the parent compound and likely for this compound, though specific data is lacking. nih.gov |
Future Research Trajectories and Interdisciplinary Perspectives
Advancements in Targeted Synthesis and Derivatization for Mechanistic Probes
Future research will increasingly rely on the targeted synthesis of 5,6-Dihydrodibenzanthracene derivatives and related metabolites to serve as mechanistic probes. The ability to create stereochemically pure enantiomers of dihydrodiol metabolites, for instance, is crucial for dissecting the specific roles of various metabolic pathways in toxicity.
The synthesis of key derivatives, such as 5,6-epoxy-5,6-dihydrodibenzanthracene, has been described as a critical step for metabolic studies. nih.govnih.gov These synthetic standards allow for precise identification and quantification in complex biological matrices. Research has demonstrated that the metabolism of the parent compound, dibenz[a,h]anthracene (B1670416) (DBA), by rat liver enzymes stereoselectively produces various trans-dihydrodiols, with the R,R enantiomers being highly enriched. nih.gov However, when these enantiomers are tested for mutagenicity, the S,S enantiomers of the trans-1,2- and -5,6-dihydrodiols are converted into more potent mutagens, while the R,R enantiomer of the trans-3,4-dihydrodiol produces stronger mutagens. nih.gov This highlights the necessity of synthesizing specific, chirally pure isomers to understand the precise structure-activity relationships that drive mutagenicity.
Future efforts will likely focus on:
Developing more efficient and scalable synthetic routes to known and hypothesized metabolites.
Synthesizing isotopically labeled (e.g., ¹³C or ²H) versions of this compound and its derivatives to facilitate tracing their metabolic fate in complex systems.
Creating derivatized probes with fluorescent or other reporter tags to visualize their subcellular localization and interaction with biological macromolecules, moving beyond mere quantification to functional imaging.
These advancements will provide invaluable tools for researchers to investigate enzyme kinetics, identify protein binding partners, and clarify the exact mechanisms of DNA adduction and damage.
Refinement of Computational Models for Predictive Environmental and Biological Behavior
Computational toxicology and environmental fate modeling offer powerful, cost-effective alternatives to extensive animal and environmental testing. nih.govnih.gov Future work will focus on refining these models to improve their predictive accuracy for specific PAHs like this compound.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the structural features of chemicals with their biological activity or toxicity. fiveable.menih.gov For PAHs, these models can predict endpoints like carcinogenicity or endocrine disruption. nih.gov Future refinements will involve:
Incorporating more sophisticated molecular descriptors that account for three-dimensional conformation and electronic properties.
Utilizing larger, higher-quality datasets for training and validation to improve model robustness and applicability. mdpi.com
Developing ensemble models that combine the predictions of multiple QSARs to enhance accuracy. mdpi.com
Environmental Fate Models: Multimedia fugacity models are used to predict the partitioning, transport, and persistence of chemicals in the environment. nih.govresearchgate.net These models simulate the movement of a compound between air, water, soil, and sediment. researchgate.net For this compound, model refinement will require:
More accurate experimental data on its physicochemical properties, such as water solubility, vapor pressure, and partition coefficients (Kow, Koa).
Incorporating dynamic environmental conditions (e.g., seasonal temperature changes) rather than relying on steady-state assumptions. rsc.org
Better integration of degradation and biotransformation pathways into the models to provide a more realistic profile of the compound's persistence and transformation. mit.edu
These computational advancements will enable better risk assessment, prioritization of chemicals for testing, and more effective environmental management strategies. researchgate.neteuropa.eu
Elucidation of Novel Biotransformation Pathways and Their Biological Consequences
While foundational metabolic pathways for dibenzanthracenes have been identified, a complete picture of their biotransformation is still emerging. Early studies using rat liver homogenates identified several key metabolites of dibenz[a,h]anthracene, including phenols and various dihydrodihydroxy compounds. nih.gov Specifically, hydroxylation was shown to produce 3- and 4-hydroxydibenzanthracene, as well as 1,2-dihydro-1,2-dihydroxydibenzanthracene, 3,4-dihydro-3,4-dihydroxydibenzanthracene, and 5,6-dihydro-5,6-dihydroxydibenzanthracene. nih.govnih.gov
The metabolism of the derivative 5,6-epoxy-5,6-dihydrodibenzanthracene was found to yield 5-hydroxydibenzanthracene and 5,6-dihydro-5,6-dihydroxydibenzanthracene. nih.govnih.gov Furthermore, a significant pathway involves conjugation with glutathione (B108866), forming a product identified as S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione. nih.govnih.gov Fungal metabolism has also been shown to be effective, with organisms like Aspergillus terricola capable of degrading the parent compound significantly, indicating the involvement of cytochrome P450 monooxygenase and ligninolytic pathways. tandfonline.com
The biological consequences of these pathways are profound. A metabolomics study on rats exposed to dibenz[a,h]anthracene revealed significant disruptions in key metabolic processes, including folate biosynthesis, lipid metabolism, and nitrogen metabolism. frigidzonemedicine.com.cnresearchgate.net These changes were linked to heightened inflammatory responses and oxidative stress, providing a mechanistic link between exposure and lung injury. frigidzonemedicine.com.cn
Future research should aim to:
Explore biotransformation in a wider range of organisms, including different human tissues and gut microbiota, to identify novel metabolites.
Investigate the role of phase II enzymes beyond glutathione conjugation, such as sulfotransferases and UDP-glucuronosyltransferases.
Use metabolic profiling to identify biomarkers of exposure and effect in human populations.
Table 1: Identified Metabolites of Dibenz[a,h]anthracene and its 5,6-Epoxy-5,6-dihydro Derivative
| Parent Compound | Metabolite | Metabolic Process | Reference |
|---|---|---|---|
| Dibenz[a,h]anthracene | 3-Hydroxydibenzanthracene | Hydroxylation | nih.gov |
| Dibenz[a,h]anthracene | 4-Hydroxydibenzanthracene | Hydroxylation | nih.gov |
| Dibenz[a,h]anthracene | trans-1,2-Dihydro-1,2-dihydroxydibenzanthracene | Epoxidation & Hydrolysis | nih.govnih.gov |
| Dibenz[a,h]anthracene | trans-3,4-Dihydro-3,4-dihydroxydibenzanthracene | Epoxidation & Hydrolysis | nih.govnih.gov |
| Dibenz[a,h]anthracene | trans-5,6-Dihydro-5,6-dihydroxydibenzanthracene | Epoxidation & Hydrolysis | nih.govnih.gov |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | 5-Hydroxydibenzanthracene | Rearrangement/Hydroxylation | nih.govnih.gov |
| 5,6-Epoxy-5,6-dihydrodibenzanthracene | 5,6-Dihydro-5,6-dihydroxydibenzanthracene | Hydrolysis | nih.govnih.gov |
| Dibenz[a,h]anthracene & 5,6-Epoxy-5,6-dihydrodibenzanthracene | S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione | Glutathione Conjugation | nih.govnih.gov |
Development of Advanced Analytical Techniques for Low-Level Environmental Monitoring
Detecting and quantifying this compound at environmentally relevant concentrations presents a significant analytical challenge due to its presence in complex matrices and often low levels. tandfonline.com Future research will focus on developing more sensitive, selective, and high-throughput analytical methods.
Current standard methods for PAH analysis include gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detectors. cdc.gov To achieve the very low detection limits required for environmental monitoring, several advancements are being pursued:
Enhanced Mass Spectrometry: The use of GC coupled with tandem mass spectrometry (GC-MS/MS) in modes like pseudo-multiple reaction monitoring (PMRM) significantly improves sensitivity and selectivity, reducing interference from complex soil or sediment matrices. tandfonline.com This technique has been shown to lower the limits of detection for high-molecular-weight PAHs like dibenz[a,h]anthracene by 3- to 5-fold compared to conventional methods. tandfonline.com
Advanced Chromatography: The development of more selective stationary phases for both GC and HPLC can improve the separation of complex PAH isomers, which is often a challenge. nih.gov
Fluorescence-Based Methods: Fluorescence spectroscopy is inherently sensitive for PAHs. disen-sensor.com Novel techniques, such as proximity-induced non-covalent energy transfer within a cyclodextrin cavity, offer a promising approach for developing highly sensitive and selective fluorescence-based detection schemes in aqueous environments. nih.gov
Improved Sample Preparation: Innovations in sample extraction and clean-up, such as dispersive solid-phase extraction (dSPE) and magnetic solid-phase extraction (MSPE), can improve analyte recovery and reduce analysis time. nih.gov
These analytical advancements are critical for accurately assessing human exposure, monitoring the effectiveness of remediation efforts, and enforcing environmental regulations.
Table 2: Advanced Analytical Techniques for Low-Level PAH Detection
| Technique | Principle | Advantage | Reference |
|---|---|---|---|
| GC-MS/MS (PMRM) | Gas chromatography separation followed by tandem mass spectrometry with optimized reaction monitoring. | Enhanced sensitivity and selectivity; significantly lower detection limits (pg/μL range) in complex matrices. | tandfonline.com |
| HPLC-FLD | High-performance liquid chromatography separation with fluorescence detection using wavelength switching. | High sensitivity for fluorescent PAHs; detection limits in the sub-μg/L range. | documentsdelivered.com |
| Fluorescence Energy Transfer | Energy transfer from a PAH (donor) to a high quantum yield fluorophore (acceptor) within a cyclodextrin cavity. | Highly efficient and sensitive detection in aqueous environments, including biological fluids. | nih.gov |
| GC-MS (SIM mode) | Gas chromatography separation with mass spectrometry focused on specific ions characteristic of the analyte. | Achieves low detection limits (down to 0.5 pg on-column) required by regulatory agencies. | chromatographyonline.com |
Integration of Multi-Omics Approaches in Mechanistic Interaction Studies
To fully understand the biological impact of this compound, future research must move beyond single-endpoint toxicity tests and embrace systems biology approaches. The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and physiological responses to exposure.
A recent metabolomics study on rats exposed to dibenz[a,h]anthracene (DahA) serves as a prime example. Using high-resolution mass spectrometry, researchers identified thirteen key serum metabolites whose levels were altered upon exposure. frigidzonemedicine.com.cn The observed changes indicated that DahA exposure disrupts critical pathways, including:
Folate biosynthesis
Glycerophospholipid metabolism
Nitrogen metabolism
These metabolic perturbations were directly linked to the induction of inflammatory responses and oxidative stress, providing a detailed mechanistic snapshot of DahA-induced pulmonary toxicity. frigidzonemedicine.com.cnresearchgate.net
The next frontier in this research is the integration of such metabolomic data with other omics layers. For instance, by combining metabolomics with transcriptomics, researchers could correlate changes in metabolite levels with alterations in the expression of genes encoding metabolic enzymes or stress-response proteins. This multi-omics approach can help to:
Identify novel mechanisms of action and toxicity pathways. acs.org
Discover sensitive and specific biomarkers of exposure and early adverse effects.
Improve the grouping of chemicals for read-across predictions in risk assessment.
Build more comprehensive computational models of toxicity that are grounded in biological reality.
By integrating data from these different molecular levels, a much clearer and more predictive understanding of the mechanistic interactions of this compound within a biological system can be achieved.
Q & A
Basic Research Questions
Q. What established synthesis methods are available for 5,6-Dihydrodibenzanthracene, and what experimental parameters are critical for reproducibility?
- Methodology : The compound can be synthesized via condensation reactions using methyl dinaphthyl ketone as a precursor. Key parameters include temperature control (150–200°C), inert atmosphere (e.g., nitrogen), and purification via chromatography (e.g., silica gel columns). Post-synthesis characterization requires UV-Vis spectroscopy to confirm absorption maxima (e.g., 290–330 nm) and mass spectrometry for molecular weight verification (278.35 g/mol) .
- Critical Considerations : Trace oxygen must be excluded during synthesis to prevent oxidation byproducts. Replicate protocols from Clar et al. (1929) and Bachmann (1937) for consistency .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Compare retention times against certified standards (e.g., 1,2:5,6-Dibenzanthracene solutions). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy to identify aromatic C-H stretching (3050–3100 cm⁻¹) and ring deformation modes .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Store in tightly sealed, light-resistant containers under inert gas to prevent degradation. Use fume hoods for weighing and synthesis steps. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. In case of accidental exposure, flush skin/eyes with water for ≥15 minutes and consult medical personnel .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported carcinogenicity data for polycyclic aromatic hydrocarbons (PAHs) like this compound?
- Methodology : Conduct dose-response studies using in vivo models (e.g., rodent skin painting assays) to assess tumorigenicity thresholds. Cross-validate results with in vitro mutagenicity tests (e.g., Ames test with TA98 strains). Address discrepancies by standardizing metabolic activation systems (e.g., S9 liver homogenate) and controlling for co-exposure to synergists (e.g., phorbol esters) .
- Data Analysis : Apply meta-analysis frameworks to compare historical datasets, focusing on variables like exposure duration, solvent carriers, and genetic backgrounds of test organisms .
Q. What experimental designs optimize the detection of this compound in environmental matrices (e.g., soil, water)?
- Methodology : Use isotope-dilution mass spectrometry with ¹³C-labeled internal standards (e.g., 1,2:5,6-Dibenzanthracene-¹³C6) to correct for matrix effects. For complex samples, perform solid-phase extraction (SPE) with C18 cartridges followed by GC-MS/MS in multiple reaction monitoring (MRM) mode. Quantify against calibration curves with detection limits ≤0.1 ppb .
Q. How can computational chemistry predict the reactivity of this compound in atmospheric oxidation studies?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model reaction pathways with ozone or hydroxyl radicals. Validate predictions using smog chamber experiments with real-time monitoring via proton-transfer-reaction mass spectrometry (PTR-MS). Compare kinetic data (e.g., rate constants) with structurally similar PAHs like dibenz[a,h]anthracene .
Q. What strategies improve chromatographic resolution of this compound from co-eluting isomers in complex mixtures?
- Methodology : Optimize HPLC conditions using pentafluorophenyl (PFP) stationary phases and gradient elution with acetonitrile/water. Adjust pH to 3.0 (with formic acid) to enhance peak symmetry. For unresolved peaks, employ two-dimensional LC (LC×LC) coupled with diode-array detection (DAD) for spectral deconvolution .
Methodological Notes
- Data Contradiction Analysis : When conflicting toxicity or stability data arise, systematically evaluate variables such as solvent polarity (e.g., DMSO vs. ethanol), light exposure during storage, and purity of starting materials. Replicate studies under harmonized OECD guidelines .
- Interdisciplinary Integration : Combine synthetic chemistry with environmental toxicology by using stable isotope tracers (e.g., deuterated analogs) to track bioaccumulation in ecological models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
